molecular formula C15H14N2O B2999403 3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one

3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one

Katalognummer: B2999403
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: JVFYPHAFKJHFIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one is a benzimidazole derivative offered for research purposes. This compound is part of a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The structure features a benzimidazol-2-one core substituted with a (2-methylphenyl)methyl group at the 3-position. Benzimidazole scaffolds are widely investigated for their potential as key pharmacophores in the development of therapeutic agents. Research into similar compounds indicates potential utility in various biological screening assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use.

Eigenschaften

IUPAC Name

3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFYPHAFKJHFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of the specific compound , summarizing key findings from various studies.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives. For instance, compounds containing the benzimidazole nucleus have shown significant activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against various pathogens, yielding promising results:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1525
Staphylococcus aureus1250
Pseudomonas aeruginosa1430

These results indicate that the compound exhibits moderate antibacterial activity, comparable to standard antibiotics like Gentamicin .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely reported. A study by R.V. Shingalapur et al. highlighted the ability of certain benzimidazole derivatives to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound's efficacy was evaluated against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)12
HeLa (cervical cancer)10
A549 (lung cancer)15

The results suggest that this compound may serve as a lead for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives are also noteworthy. Research indicates that these compounds can inhibit key inflammatory mediators such as TNF-alpha and IL-6. In vitro studies showed that the compound reduced the production of these cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. Key findings from SAR studies indicate that:

  • The presence of electron-donating groups enhances antimicrobial and anticancer activities.
  • Substituents at specific positions on the benzimidazole ring significantly affect potency and selectivity.

For instance, the introduction of a methyl group at the 2-position (as seen in this compound) was associated with improved antibacterial activity compared to unsubstituted analogs .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated a series of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one exhibited significant antibacterial properties, supporting its potential use in treating infections caused by resistant strains .
  • Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it effectively induced apoptosis in MCF-7 cells, with mechanisms involving caspase activation and mitochondrial dysfunction being elucidated .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Benzimidazolone Derivatives

The table below summarizes key structural analogs of 3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one, highlighting substituent positions, molecular weights, and biological activities:

Compound Name Substituent Position & Group Molecular Weight Key Biological Activity Reference
3-[(2-Methylphenyl)methyl]-1H-benzimidazol-2-one Position 3: 2-methylbenzyl 252.30 (calc.) Under investigation -
TBPB (3-[1-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one) Position 3: Bicyclic piperidine + 2-methylbenzyl 404.55 M1 muscarinic receptor allosteric modulator
1-(4-Methylbenzyl)-1H-benzimidazol-2-one Position 1: 4-methylbenzyl 238.29 Synthetic intermediate; activity not reported
2-Phenyl-1H-benzimidazole Position 2: Phenyl 195.12 Antimicrobial (IC50: ~10 µM)
4-Ethyl-1H-benzo[d]imidazol-2(3H)-one Position 4: Ethyl 162.20 No significant activity reported
Key Observations:
  • Substituent Position : Substitution at position 3 (target compound) vs. position 1 () alters steric and electronic interactions with biological targets. For example, TBPB’s position 3 substitution with a bulky bicyclic amine enables allosteric modulation of the M1 receptor, while simpler groups like 2-methylbenzyl may prioritize selectivity .
  • Substituent Complexity : TBPB’s piperidinyl-piperidinyl group (MW 404.55) enhances receptor binding but may reduce bioavailability compared to the target compound’s 2-methylbenzyl group (MW 252.30) .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility
  • The 2-methylbenzyl group in the target compound increases logP (predicted ~3.2) compared to polar analogs like 5-hydrosulfonyl derivatives (, logP ~1.5) or 4-ethyl derivatives (, logP ~1.8). Higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • TBPB’s larger substituent (logP ~4.5) likely limits solubility, necessitating formulation optimization for in vivo studies .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one?

The compound is typically synthesized via alkylation of benzimidazol-2-one with 2-methylbenzyl bromide under mild conditions using tetra-nn-butylammonium bromide as a phase-transfer catalyst. This method ensures regioselectivity at the N1 position of the benzimidazole core . Characterization of intermediates and products is performed via 1^1H/13^13C NMR, IR spectroscopy, and elemental analysis. For crystallographic validation, single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is recommended .

Q. How is the structural integrity of 3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one validated experimentally?

Structural validation combines spectroscopic and crystallographic methods:

  • Spectroscopy : 1^1H NMR (to confirm substitution patterns) and IR (to identify carbonyl stretches at ~1700 cm1^{-1}).
  • Crystallography : SXRD analysis using SHELX suites (SHELXD for structure solution, SHELXL for refinement). The final structure should comply with validation tools like PLATON to detect twinning or disorder .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps, dipole moments) and thermodynamic stability. Software like Gaussian or ORCA is used for these simulations. Molecular docking (AutoDock Vina) may preliminarily assess binding affinity to biological targets .

Advanced Research Questions

Q. How can 2D-QSAR models guide the optimization of 3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one derivatives for biological activity?

2D-QSAR models correlate molecular descriptors (e.g., logP, molar refractivity) with activity data (e.g., IC50_{50}). For example, GRIND (Grid-Independent Descriptor) analysis can identify critical pharmacophore regions. External validation with test sets (as in benzimidazole-triazine analogues) ensures predictive power. Discrepancies between predicted and experimental IC50_{50} values (<1 log unit) highlight regions requiring structural modification .

Q. What strategies address crystallographic challenges (e.g., twinning) during structural determination of this compound?

For twinned crystals:

  • Use SHELXL’s TWIN/BASF commands for refinement.
  • Validate with Rint_{\text{int}} and CCweak_{\text{weak}} metrics to ensure data quality. Disorder in the 2-methylbenzyl group may require PART instructions in SHELXL to model alternative conformations .

Q. How can structure-activity relationship (SAR) studies rationalize substituent effects on biological activity?

  • Method : Synthesize derivatives with substituents on the benzyl group (e.g., electron-withdrawing groups at the para position).
  • Evaluation : Test inhibitory potency against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Analysis : Correlate activity with steric/electronic parameters (e.g., Hammett constants) to identify critical functional groups .

Q. What experimental approaches resolve contradictions between computational predictions and observed biological data?

  • Cross-validation : Compare results from multiple models (e.g., 2D-QSAR vs. 3D-pharmacophore).
  • Experimental verification : Perform isothermal titration calorimetry (ITC) to measure binding constants or surface plasmon resonance (SPR) for kinetic analysis .

Q. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with biological targets?

  • Setup : Run 100-ns MD simulations (AMBER/CHARMM force fields) of the compound bound to a kinase (e.g., Akt1).
  • Outputs : Analyze hydrogen bond occupancy, binding free energy (MM-PBSA), and conformational stability of the ligand-protein complex .

Methodological Considerations

Q. What in vitro assays are recommended for assessing pharmacokinetic (PK) properties?

  • Metabolic stability : Liver microsomal assays (human/rat) with LC-MS quantification of parent compound degradation.
  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption.
  • Plasma protein binding : Equilibrium dialysis followed by HPLC analysis .

Q. How can researchers mitigate instability of 3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one in solution?

  • Storage : Lyophilized powder at -20°C under inert gas (N2_2).
  • Solvent selection : Use deuterated DMSO for NMR studies to minimize decomposition.
  • Stability testing : Monitor degradation via HPLC-UV at intervals under varying pH/temperature conditions .

Q. What advanced techniques characterize non-covalent interactions (e.g., π-π stacking) in crystalline forms?

  • Hirshfeld surface analysis : Quantify intermolecular contacts (CIF files processed with CrystalExplorer).
  • Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions .

Emerging Research Directions

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Replace 2-methylbenzyl bromide with a bio-based alkylating agent.
  • Optimize solvent-free conditions using microwave-assisted synthesis to reduce energy consumption .

Q. What strategies enhance selectivity for kinase isoforms (e.g., Akt1 vs. Akt3)?

  • Design : Introduce bulky substituents to exploit hydrophobic selectivity pockets.
  • Testing : Use isoform-specific ELISA kits or cellular assays with Akt1/Akt3 knockout models .

Q. How can cryo-EM complement crystallography in studying ligand-target complexes?

  • Prepare vitrified samples of the compound bound to a macromolecular target (e.g., ribosome).
  • Reconstruct 3D density maps at <3 Å resolution using RELION or cryoSPARC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.